molecular formula C13H12O2 B154679 1-Methoxy-2-phenoxybenzene CAS No. 1695-04-1

1-Methoxy-2-phenoxybenzene

Cat. No. B154679
CAS RN: 1695-04-1
M. Wt: 200.23 g/mol
InChI Key: ROXWCQWMXHSVNZ-UHFFFAOYSA-N
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Description

1-Methoxy-2-phenoxybenzene is a chemical compound with the molecular formula C13H12O2 . It is also known by other names such as p-Methoxydiphenyl ether and p-Methoxyphenyl phenyl ether .


Synthesis Analysis

The synthesis of 1-Methoxy-2-phenoxybenzene involves multiple steps. The exact process can vary, but it typically involves a nitration step, a conversion from the nitro group to an amine, and a bromination. The presence of electron-withdrawing groups can enhance the rate of substitution .


Molecular Structure Analysis

The molecular structure of 1-Methoxy-2-phenoxybenzene consists of 13 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

1-Methoxy-2-phenoxybenzene can undergo electrophilic aromatic substitution because aromaticity is maintained . The reaction involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

1-Methoxy-2-phenoxybenzene appears as a yellow to pale yellow to colorless oil . It has a molecular weight of 200.24 . The boiling point is 288.3ºC at 760mmHg . The density is 1.088g/cm3 .

Scientific Research Applications

Catalytic Oxidation in Lignin Conversion

1-Methoxy-2-phenoxybenzene is structurally related to lignin-derived phenolic compounds. A study by Tarabanko and Tarabanko (2017) discusses the catalytic oxidation of lignins into aromatic aldehydes, such as vanillin and syringaldehyde. This process is significant for converting lignin, a major component of plant biomass, into valuable chemicals. The study emphasizes the optimization of this process and the potential for efficient bioconversion of wood into aromatic aldehydes and cellulose (Tarabanko & Tarabanko, 2017).

Applications in Food Preservation

In the context of food preservation, phenolic compounds, including structures similar to 1-Methoxy-2-phenoxybenzene, have been studied for their antimicrobial properties. Galal (2006) reviews the effectiveness of natural product-based phenolic and non-phenolic antimicrobial food preservatives. The study emphasizes the potential of polyhydroxybenzene derivatives as effective antimicrobial agents or antioxidants, highlighting the significance of such phenolic structures in enhancing food safety and shelf life (Galal, 2006).

Role in Enzymatic Degradation of Pollutants

The enzymatic degradation of pollutants, including phenolic compounds, is a crucial area of environmental research. Husain (2006) discusses the potential applications of oxidoreductive enzymes in the decolorization and detoxification of textile dyes and other synthetic dyes from polluted water. The review highlights the efficiency of enzymatic treatments in degrading pollutants and the potential of enzymes like laccases, which might interact with phenolic compounds similar to 1-Methoxy-2-phenoxybenzene in these processes (Husain, 2006).

Environmental Reactivity and Biodegradation

Understanding the environmental reactivity and biodegradation of phenolic compounds is crucial for assessing their ecological impact. Liu, Chen, and Chen (2022) provide a comprehensive review of the atmospheric reactivity of methoxyphenols, compounds structurally related to 1-Methoxy-2-phenoxybenzene. This review covers the degradation pathways and secondary organic aerosol formation of methoxyphenols, highlighting the need for further research on their environmental impact and degradation mechanisms (Liu, Chen, & Chen, 2022).

Safety And Hazards

When handling 1-Methoxy-2-phenoxybenzene, it’s important to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas . Ensure adequate ventilation and avoid breathing dust .

Future Directions

The future directions of 1-Methoxy-2-phenoxybenzene could involve further exploration of its synthesis and reactions . For instance, the synthesis process could be optimized, and the chemical reactions could be studied in more detail to better understand the mechanisms involved .

properties

IUPAC Name

1-methoxy-2-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-14-12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXWCQWMXHSVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871848
Record name 1-Methoxy-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-2-phenoxybenzene

CAS RN

1695-04-1
Record name 2-Methoxydiphenyl ether
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methoxy-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHOXYPHENYL PHENYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
AA Peverly, TL Dresbach, KN Knust, TF Koss… - Journal of …, 2014 - Elsevier
… Synthesis of 1-methoxy-2-phenoxybenzene (5) To prepare 1-methoxy-2-phenoxybenzene (5), we followed the procedure for the above-described synthesis of 1-(4-chlorophenoxy)-2-…
Number of citations: 9 www.sciencedirect.com
VBF Custodis, P Hemberger… - … –A European Journal, 2017 - Wiley Online Library
… We determine the importance of hydroxyl and methoxy substituents on the model dimers 4-phenoxyphenol and 1-methoxy-2-phenoxybenzene and how they affect the decomposition …
T Kessler, T Schwartz… - Internal …, 2019 - asmedigitalcollection.asme.org
… disparity between pre- and post-catalytic upgrading CN values, upgraded compounds such as phenoxybenzene (a result of phenol/phenol upgrading), 1-methoxy-2phenoxybenzene (a …
Number of citations: 7 asmedigitalcollection.asme.org
H Xu, X Liu, Y Zhao, C Wu, Y Chen… - Chinese Journal of …, 2017 - Wiley Online Library
… completely converted under the experimental conditions, but the target products were obtained in low yields, accompanied with many byproducts incluing 1-methoxy-2-phenoxybenzene…
Number of citations: 9 onlinelibrary.wiley.com
S Sivaraman, TJ Sullivan, F Johnson… - Journal of medicinal …, 2004 - ACS Publications
… 1-Methoxy-2-phenoxybenzene. Procedure I was used to convert 2-methoxyphenol and … Procedure II was used to convert 1-methoxy-2-phenoxybenzene to the target product. Purification …
Number of citations: 150 pubs.acs.org
AA Peverly - 2013 - search.proquest.com
Four electrochemical studies have been undertaken that employ cyclic voltammetry, differential pulse voltammetry, and controlled-potential electrolysis and that entail remediation of …
Number of citations: 0 search.proquest.com
AMAG Oliveira, MMM Raposo… - Helvetica chimica …, 2003 - Wiley Online Library
The syntheses of four novel psoralen derivatives, 6a–d, of the benzofurocoumarin (=benzofuro[1]benzopyranone) type containing an ester group are described. These compounds …
Number of citations: 30 onlinelibrary.wiley.com
DG Peters, CM McGuire, EM Pasciak… - Journal of the Mexican …, 2014 - scielo.org.mx
This review summarizes our own research, published since 2004, dealing with electrochemical reduction of halogenated organic compounds that are environmental pollutants. Included …
Number of citations: 47 www.scielo.org.mx
AMF Campos, AMAG Oliveira, MMM Raposo… - 2003 - repositorium.sdum.uminho.pt
The syntheses of four novel psoralen derivatives, 6a-d, of the benzofurocoumarin (=benzofuro[1]benzopyranone) type containing an ester group are described. These compounds might …
Number of citations: 0 repositorium.sdum.uminho.pt
H Keipour, A Hosseini, A Afsari… - Canadian Journal of …, 2016 - cdnsciencepub.com
CsF/clinoptilolite was found to be an efficient solid base catalyst for both S N Ar and Ullmann ether reactions. A general and efficient one-step procedure was developed for the …
Number of citations: 17 cdnsciencepub.com

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